Phenylboronic Acid Dimethyl Ester: A Comprehensive Technical Guide for the Modern Researcher
Phenylboronic Acid Dimethyl Ester: A Comprehensive Technical Guide for the Modern Researcher
Introduction
Phenylboronic acid dimethyl ester stands as a cornerstone reagent in the field of modern organic synthesis, embodying the versatility and power of organoboron chemistry. Its well-defined structure and predictable reactivity have cemented its status as an essential tool for constructing complex molecular frameworks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide offers an in-depth exploration of the structure, properties, and applications of phenylboronic acid dimethyl ester, providing a comprehensive resource for researchers, scientists, and professionals in drug development, grounded in scientific integrity and practical expertise.
The Molecular Architecture of Phenylboronic Acid Dimethyl Ester
The utility of phenylboronic acid dimethyl ester is fundamentally derived from its distinct molecular structure. A thorough comprehension of its bonding, geometry, and electronic characteristics is crucial for leveraging its full synthetic capabilities.
Chemical Formula and Connectivity
The empirical formula for phenylboronic acid dimethyl ester is C₈H₁₁BO₂.[1][2][3] Its structure is composed of a central boron atom bonded to a phenyl group (-C₆H₅) and two methoxy groups (-OCH₃).[1] The IUPAC name for this compound is dimethoxy(phenyl)borane.[1][2] It has a molecular weight of 149.98 g/mol .[1][2][3]
Figure 1. 2D Structure of Phenylboronic Acid Dimethyl Ester.
Bonding, Geometry, and Hybridization
The central boron atom in phenylboronic acid dimethyl ester is sp² hybridized, which results in a trigonal planar geometry around the boron center.[4] This configuration creates a vacant p-orbital on the boron atom, oriented perpendicularly to the molecular plane. This empty p-orbital is a defining characteristic, rendering the molecule a mild Lewis acid.
The C-B-O and O-B-O bond angles are approximately 120°, which is consistent with its trigonal planar geometry. The phenyl ring is generally coplanar with the CBO₂ unit, which permits resonance interaction between the π-system of the phenyl group and the unoccupied p-orbital of the boron atom.
Spectroscopic Characterization
The structure of phenylboronic acid dimethyl ester can be definitively confirmed using a variety of spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum will display distinctive signals corresponding to the aromatic protons of the phenyl group and the methyl protons of the two methoxy groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum offers information about the different carbon environments within the molecule, including the carbons of the phenyl ring and the methyl carbons.
-
¹¹B NMR Spectroscopy: Boron-11 NMR is an especially effective technique for the characterization of organoboron compounds.[5][6] The chemical shift of the boron atom provides an indication of its coordination environment. For phenylboronic acid dimethyl ester, the ¹¹B NMR signal will be observed in a region that is characteristic of trigonal planar, sp²-hybridized boron.[5]
Synthesis and Reactivity
The synthetic value of phenylboronic acid dimethyl ester is inherently tied to its structure. A solid understanding of its preparation and typical reactions is essential for its effective use.
Synthetic Routes
The most widely used method for synthesizing phenylboronic acid dimethyl ester is through the reaction of a Grignard reagent, phenylmagnesium bromide, with trimethyl borate.[1][7][8] This is followed by an aqueous workup to hydrolyze the intermediate borate complex.
Figure 2. Common synthetic route to phenylboronic acid dimethyl ester.
Other synthetic approaches include the palladium-catalyzed coupling of aryl halides with diboronyl reagents and the transmetalation of phenylsilanes with boron tribromide.[7]
Key Reactions: The Suzuki-Miyaura Cross-Coupling
Phenylboronic acid dimethyl ester is a fundamental reagent in the Suzuki-Miyaura cross-coupling reaction, a highly effective method for creating carbon-carbon bonds.[9][10][11] In this palladium-catalyzed reaction, the phenyl group from the boronic ester is transferred to an organic halide or triflate.
The mechanism of the Suzuki-Miyaura reaction is a catalytic cycle that consists of three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, while the halide is transferred to the boron atom. This is a critical step where the structure of the boronic ester is of great importance.
-
Reductive Elimination: The two organic groups on the palladium center couple, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.
Figure 3. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The dimethyl ester functionality, when compared to the free boronic acid, can provide benefits in terms of stability and solubility in organic solvents. However, it is the fundamental B-C bond and the Lewis acidic character of the boron center that facilitate the transmetalation step. Studies have demonstrated that the use of boronic esters can result in a significant increase in the rate of the cross-coupling reaction when compared to the corresponding boronic acids.[9]
Applications in Research and Development
The structural features of phenylboronic acid dimethyl ester have resulted in its extensive use across a range of scientific fields.
Drug Discovery and Medicinal Chemistry
The Suzuki-Miyaura reaction, in which phenylboronic acid dimethyl ester is a crucial building block, is widely employed in the synthesis of pharmaceuticals and bioactive molecules.[8] The capacity to form biaryl structures in a controlled manner is essential for the construction of many drug candidates.
Materials Science
The reactivity of phenylboronic acid dimethyl ester is also utilized in materials science for the synthesis of functional polymers and organic electronic materials. Its role in the creation of conjugated systems is especially valuable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Experimental Protocols
Disclaimer: These protocols are intended for informational purposes only. Always consult the relevant safety data sheets (SDS) and conduct a comprehensive risk assessment before undertaking any chemical synthesis.
Synthesis of Phenylboronic Acid Dimethyl Ester
Materials:
-
Magnesium turnings
-
Iodine (catalyst)
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Trimethyl borate
-
Aqueous HCl (for workup)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), activate magnesium turnings with a crystal of iodine.
-
To initiate the Grignard reaction, add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings, maintaining a gentle reflux.
-
Once the magnesium has been consumed, cool the reaction mixture in an ice bath.
-
Add a solution of trimethyl borate in anhydrous diethyl ether or THF dropwise, while keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding it to a stirred mixture of crushed ice and aqueous HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.
Suzuki-Miyaura Cross-Coupling using Phenylboronic Acid Dimethyl Ester
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Phenylboronic acid dimethyl ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, or DMF)
-
Water
Procedure:
-
In a reaction vessel, combine the aryl halide, phenylboronic acid dimethyl ester, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent and water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Data Summary
| Property | Value |
| IUPAC Name | dimethoxy(phenyl)borane[1][2] |
| CAS Number | 13471-35-7[1][3] |
| Molecular Formula | C₈H₁₁BO₂[1][2][3] |
| Molecular Weight | 149.98 g/mol [1][2][3] |
| Appearance | Colorless to light yellow liquid[3] |
| Boiling Point | 71-72 °C @ 9 Torr[3] |
| Density | 1.0021 g/cm³[3] |
Conclusion
The structure of phenylboronic acid dimethyl ester, defined by its sp²-hybridized boron center and Lewis acidic properties, forms the basis of its wide-ranging utility in modern organic synthesis. Its role as a stable and reactive precursor in the Suzuki-Miyaura cross-coupling reaction has established its significance in both academic research and industrial applications, especially in the areas of drug discovery and materials science. A thorough understanding of its molecular architecture and reactivity is crucial for any scientist aiming to utilize the potential of organoboron chemistry.
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Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929–7939. [Link]
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Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
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da Silva, F. C., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2655. [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
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ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
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